molecular formula C17H15FN2O B1657511 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol CAS No. 56882-41-8

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol

Cat. No.: B1657511
CAS No.: 56882-41-8
M. Wt: 282.31 g/mol
InChI Key: ASAXCWFAAMUWMC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is a synthetic organic compound that belongs to the class of imidazoisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazoisoquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor such as an aminoisoquinoline and a carbonyl compound.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazoisoquinoline core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the imidazoisoquinoline core to form a more saturated compound.

    Substitution: Replacement of the fluorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazoisoquinolines.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their biological activity and use in medicinal chemistry.

    Isoquinolines: A class of compounds with diverse applications in chemistry and biology.

Uniqueness

2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The hydroxyl group also provides a site for further chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-14-7-5-13(6-8-14)17(21)11-12-3-1-2-4-15(12)16-19-9-10-20(16)17/h1-8,21H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXCWFAAMUWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972308
Record name 5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56882-41-8
Record name Imidazo(2,1-a)isoquinolin-5-ol, 2,3,5,6-tetrahydro-5-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol
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2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol
Reactant of Route 3
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol
Reactant of Route 4
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol
Reactant of Route 5
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol
Reactant of Route 6
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol

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